molecular formula C19H15N5 B13854883 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

Cat. No.: B13854883
M. Wt: 313.4 g/mol
InChI Key: BDVCEGHVGOQOKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyclization of pyrazoloquinolines in the presence of tetrahydrofuran solvent medium .

Chemical Reactions Analysis

2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels–Alder reaction can lead to the formation of carboxylic acid intermediates .

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its role as a kinase inhibitor. It interferes with the activity of protein kinase C and receptor protein serine/threonine kinase, which are involved in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine include other pyridinylpyrimidines and quinazolinamines . These compounds share a similar skeleton and exhibit comparable biological activities. this compound is unique in its specific substitution pattern and its potential as a kinase inhibitor targeting multiple pathways.

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

InChI

InChI=1S/C19H15N5/c1-13-4-2-6-16(22-13)18-12-17(23-14-7-10-20-11-8-14)15-5-3-9-21-19(15)24-18/h2-12H,1H3,(H,20,21,23,24)

InChI Key

BDVCEGHVGOQOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4

Origin of Product

United States

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